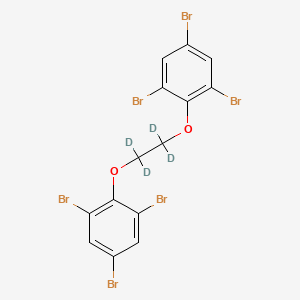

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is a novel brominated flame retardant. It is widely used as an alternative to polybrominated diphenyl ethers (PBDEs), which have been banned due to their environmental persistence and toxicity . This compound is known for its high thermal stability and effectiveness in reducing flammability in various materials, including plastics, textiles, and electronics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 typically involves the reaction of 2,4,6-tribromophenol with ethylene glycol in the presence of a base, such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . Quality control measures are implemented to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the removal of bromine atoms.

Substitution: The bromine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce debrominated compounds .

科学研究应用

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 involves its interaction with molecular targets and pathways in biological systems. The compound can disrupt the intestinal barrier function via the IRX3/NOS2 axis, leading to inflammation and loss of the mucus layer in the intestine . It also causes necroptosis and tight junction destruction by activating the IRX3/NOS2 axis .

相似化合物的比较

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is compared with other similar brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD) . While all these compounds are effective flame retardants, this compound is considered to have a lower environmental persistence and toxicity compared to PBDEs . it still poses environmental and health risks, necessitating further research and risk assessment .

List of Similar Compounds

- Polybrominated diphenyl ethers (PBDEs)

- Hexabromocyclododecane (HBCD)

- Tetrabromobisphenol A (TBBPA)

- Decabromodiphenyl ethane (DBDPE)

生物活性

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 (BTBPE-d4) is a brominated flame retardant that has gained attention due to its widespread use in various consumer products and its potential biological effects. This compound is structurally similar to other brominated flame retardants but has unique properties that may influence its biological activity. This article reviews the biological activity of BTBPE-d4 based on recent studies, highlighting its mechanisms of toxicity, environmental impact, and implications for human health.

- Chemical Name: this compound

- Molecular Formula: C14H8Br6O2

- Molecular Weight: 687.64 g/mol

- CAS Number: 1794620-64-6

Mechanisms of Biological Activity

Recent studies have elucidated several mechanisms through which BTBPE-d4 exerts its biological effects:

- Necroptosis Induction : Research indicates that BTBPE exposure can lead to necroptosis in intestinal cells by activating the IRX3/NOS2 axis. This process results in inflammation and destruction of tight junctions in the intestinal epithelium, contributing to compromised gut barrier function .

- Reproductive Toxicity : In zebrafish studies, exposure to BTBPE-d4 resulted in significant reproductive impairment. Male zebrafish exhibited decreased sperm motility and increased morphological abnormalities after exposure to environmentally relevant concentrations of BTBPE, indicating potential risks to aquatic life and implications for ecosystem health .

- Mitochondrial Dysfunction : Proteomic analyses have shown that BTBPE affects mitochondrial function in exposed organisms. This dysfunction is linked to increased oxidative stress and apoptosis, which may further contribute to reproductive toxicity .

Case Study 1: Intestinal Toxicity in Rats

A study involving Sprague-Dawley rats demonstrated that BTBPE exposure caused significant histological changes in the jejunum and ileum. The following methods were employed:

- Histopathological Analysis : Hematoxylin and eosin staining revealed necrosis and inflammation.

- Molecular Techniques : qPCR and western blotting confirmed the activation of inflammatory pathways associated with IRX3 and NOS2.

Findings :

- Necroptosis was observed alongside tight junction disruption.

- Silencing IRX3 or inhibiting NOS2 restored tight junction integrity .

Case Study 2: Reproductive Effects in Zebrafish

In a controlled laboratory setting, adult male zebrafish were exposed to varying concentrations of BTBPE over a period of 28 days.

| Concentration (μg/L) | Sperm Motility (%) | Morphological Abnormalities (%) |

|---|---|---|

| 0 | 75 | 5 |

| 0.01 | 70 | 10 |

| 0.1 | 60 | 20 |

| 1 | 45 | 35 |

| 10 | 30 | 50 |

- A significant decline in sperm quality was correlated with increasing concentrations of BTBPE.

- Mitochondrial impairments were noted as a key factor in reproductive toxicity .

Environmental Impact

BTBPE has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation potential. Its atmospheric lifetime is estimated at approximately 11.8 days, indicating a significant potential for long-range transport . The compound's presence in biota samples suggests that it can accumulate in food chains, leading to broader ecological consequences.

Implications for Human Health

Given the structural similarities between BTBPE and other known toxic flame retardants, there is a pressing need for further research into its health impacts on humans. The potential for endocrine disruption and reproductive toxicity highlighted by animal studies warrants investigation into human exposure pathways, particularly through ingestion of contaminated food or inhalation of dust containing these compounds.

属性

IUPAC Name |

1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATIGPZCMOYEGE-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。